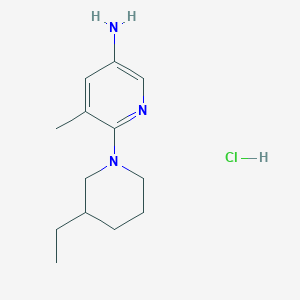

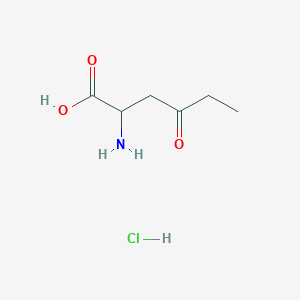

6-(3-乙基哌啶-1-基)-5-甲基吡啶-3-胺盐酸盐

描述

Piperidines and piperidones are six-membered heterocyclic compounds containing one nitrogen atom . They are important synthetic medicinal blocks for drug construction and their synthesis has been widespread . Piperidone analogs have been synthesized to mimic naturally occurring alkaloids and steroids, and they have been bio-assayed for their varied activity .

Synthesis Analysis

Piperidones are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath . A classical method for the synthesis of piperidones is the Petrenko-Kritschenko piperidone synthesis, which involves combining an alkyl-1,3-acetonedicarboxylate with benzaldehyde and an amine .Molecular Structure Analysis

Piperidines are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure-activity relationship of the piperidones has been established .Chemical Reactions Analysis

Piperidines and piperidones undergo various intra- and intermolecular reactions leading to the formation of various derivatives . In these reactions, various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed .科学研究应用

Pharmacological Synthesis

Piperidine derivatives, such as the compound , are integral in the synthesis of various pharmacological agents. They serve as key building blocks in the construction of drugs due to their structural versatility and reactivity. This compound can be used to synthesize substituted piperidines, which are present in over twenty classes of pharmaceuticals, including alkaloids .

Anticancer Applications

The piperidine moiety is a common feature in many anticancer agents. Research indicates that derivatives of piperidine can inhibit cancer cell growth and metastasis. The compound’s structural framework allows for the development of novel anticancer drugs with potential efficacy against various cancer types .

Antimicrobial and Antifungal Agents

Due to the nitrogen heterocycle, piperidine derivatives exhibit significant biological activity as antimicrobial and antifungal agents. The compound’s ability to interact with microbial cell membranes makes it a candidate for developing new antimicrobial drugs that could combat resistant strains .

Neurological Disorders Treatment

Compounds with a piperidine structure have shown promise in treating neurological disorders. They can be used to create drugs that target neuroreceptors and modulate neurotransmitter levels, offering potential treatments for conditions like Alzheimer’s disease and other cognitive impairments .

Cardiovascular Therapeutics

Piperidine derivatives are also explored for their cardiovascular applications. They can be designed to act as antihypertensive agents or to modulate heart rate and rhythm, providing a basis for new therapeutic approaches to heart disease .

Analgesic and Anti-inflammatory Drugs

The analgesic and anti-inflammatory properties of piperidine derivatives make them suitable for pain management and inflammation control. By modulating pain pathways and inflammatory responses, they can be developed into effective treatments for chronic pain and autoimmune diseases .

Antipsychotic Medications

The structural flexibility of piperidine allows for the creation of antipsychotic drugs. These compounds can interact with dopamine receptors, offering potential benefits for managing symptoms of schizophrenia and bipolar disorder .

Anticoagulant Properties

Recent studies have highlighted the anticoagulant effects of certain piperidine derivatives. By inhibiting factors in the coagulation cascade, they can be used to prevent thrombosis, making them valuable in the treatment and prevention of blood clots .

未来方向

Piperidines and piperidones continue to be an area of interest in medicinal chemistry due to their wide range of biological activities and their presence in many pharmaceuticals and natural products . Future research may focus on developing new synthetic methods and exploring further biological applications of these compounds.

作用机制

Target of Action

It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine derivatives have been found to exhibit a wide range of biological activities .

Biochemical Pathways

It is known that piperidine-containing compounds play a role in the regulation of 5-hydroxytryptamine release and in the regulation of dopamine and 5-hydroxytryptamine metabolism .

属性

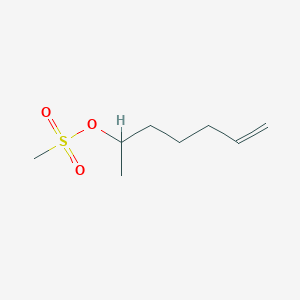

IUPAC Name |

6-(3-ethylpiperidin-1-yl)-5-methylpyridin-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3.ClH/c1-3-11-5-4-6-16(9-11)13-10(2)7-12(14)8-15-13;/h7-8,11H,3-6,9,14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGOJHRNHBGBFEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCN(C1)C2=NC=C(C=C2C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-Ethylpiperidin-1-yl)-5-methylpyridin-3-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1377389.png)

![1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethoxy}-3-fluorobenzene hydrochloride](/img/structure/B1377401.png)

![1-Azaspiro[3.5]nonan-7-ylmethanol](/img/structure/B1377403.png)

![tert-butyl N-[3-methoxy-1-(5-methylfuran-2-yl)propyl]carbamate](/img/structure/B1377408.png)

![Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride](/img/structure/B1377409.png)